3,4-Dimethoxyacridin-9(10H)-one

Description

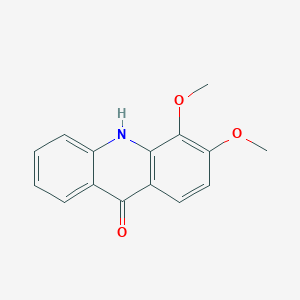

Structure

2D Structure

3D Structure

Properties

CAS No. |

61762-84-3 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3,4-dimethoxy-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO3/c1-18-12-8-7-10-13(15(12)19-2)16-11-6-4-3-5-9(11)14(10)17/h3-8H,1-2H3,(H,16,17) |

InChI Key |

MZNLXGDXZTUVIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethoxyacridin 9 10h One and Its Analogues

Established Synthetic Pathways to the Acridin-9(10H)-one Core

The construction of the tricyclic acridone (B373769) framework is a foundational step in the synthesis of 3,4-dimethoxyacridin-9(10H)-one. Several classical and modern methods have been established for this purpose.

Ullmann-Type Coupling and Subsequent Cyclization Reactions

The Ullmann condensation is a traditional and widely employed method for constructing the acridone skeleton. conicet.gov.arwikipedia.org This pathway typically involves the copper-catalyzed coupling of an o-halobenzoic acid with a substituted aniline (B41778) to form an N-phenylanthranilic acid intermediate. conicet.gov.arijpsr.com Subsequent intramolecular cyclization of this intermediate under strong acidic conditions, such as with polyphosphoric acid or sulfuric acid, yields the acridone ring. conicet.gov.ar

The reaction conditions for the initial Ullmann coupling can vary, often requiring high temperatures and polar solvents like dimethylformamide (DMF) or nitrobenzene. conicet.gov.arwikipedia.org Various forms of copper can be used as catalysts, including copper metal, copper salts (e.g., cuprous iodide, cuprous acetate), and copper oxides. conicet.gov.arwikipedia.org Innovations in this method have introduced the use of soluble copper catalysts with ligands, which can lead to milder reaction conditions. Unconventional energy sources like microwave irradiation have also been utilized to shorten reaction times. conicet.gov.ar

A typical representation of this synthesis is the reaction of 2-chlorobenzoic acid with an appropriately substituted aniline, followed by acid-catalyzed cyclization to yield the acridone core. For instance, the synthesis of 2,4-dimethoxy acridin-9(10H)-one begins with the Ullmann condensation of o-chlorobenzoic acid and 2,4-dimethoxyaniline (B45885) to produce 2,4-dimethoxy diphenylamine-2-carboxylic acid, which is then cyclized. ijpsr.com

Intramolecular Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation of N-phenylanthranilic acids is another cornerstone in acridone synthesis. thieme-connect.comworldscientific.com This method involves the cyclization of the N-phenylanthranilic acid intermediate, the same precursor generated in the Ullmann pathway, but emphasizes the mechanism of ring closure. The cyclization is an electrophilic aromatic substitution where the carboxylic acid, often activated by a strong acid, acylates the aniline ring.

Common reagents used to promote this cyclization include polyphosphoric acid (PPA), sulfuric acid, and phosphorus oxychloride. conicet.gov.arthieme-connect.com More recently, solid acid catalysts like Nafion-H have been shown to be effective, offering advantages such as easier product isolation and high yields (82-95%). thieme-connect.comworldscientific.com A novel approach utilizes an iron(II) triflate and dichloromethyl methyl ether (DCME) co-catalytic system, which proceeds under mild, ligand-free conditions with high regioselectivity and excellent yields. arkat-usa.org

This method's versatility allows for the synthesis of a wide range of functionalized acridones. The regioselectivity of the cyclization is directed by the substituents on the phenyl rings.

Cyclization via 2,2'-Dinitrobenzophenones with Aromatic Amines

A less common but effective method for synthesizing the acridone core involves the reaction of 2,2'-dinitrobenzophenones with aromatic amines. thieme-connect.de In this reaction, the nitro groups of the benzophenone (B1666685) are displaced by the amine in a double nucleophilic aromatic substitution. This process is generally applicable for meta- and para-substituted anilines. thieme-connect.de The reaction conditions typically involve heating the reactants, sometimes in a solvent like dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de The presence of base-weakening substituents on the aniline can lead to lower yields and longer reaction times. thieme-connect.de The irradiation of certain 2,2'-dinitrodiphenylmethanes can also lead to the formation of 2,2'-dinitrobenzophenones, which can then be used in this synthetic route. researchgate.net

Alternative Cyclization Methods (e.g., N-arylisatins, β-lactams)

Several alternative strategies for constructing the acridone skeleton have been developed to overcome the limitations of traditional methods.

One such method involves the use of N-arylisatins . Under alkaline hydrolysis conditions, N-phenylisatin can rearrange to form acridine-9-carboxylic acid, which can be subsequently decarboxylated upon heating to yield the acridone core. thieme-connect.de

Another novel approach utilizes the reaction of β-lactams with arynes. nih.govcaltech.edunih.gov In this process, an N-unsubstituted β-lactam reacts with one equivalent of an aryne, leading to the formation of a 2,3-dihydroquinolin-4-one intermediate. This intermediate then reacts with a second equivalent of the aryne, undergoing a cyclization and extrusion of an ethylene (B1197577) molecule to furnish the acridone product. nih.govnih.govacs.org This reaction represents a rare example of ethylene extrusion in aryne chemistry and provides a unique entry to the acridone scaffold. nih.govnih.gov

Directed Strategies for Regioselective Dimethoxylation at the 3,4-Positions

Achieving the specific 3,4-dimethoxy substitution pattern on the acridone ring requires careful selection of starting materials or directed synthetic strategies. A direct synthesis of 4,5-dimethoxyacridin-9(10H)-one, an isomer of the target compound, has been reported. scispace.com This involves the cyclization of N-(2-methoxyphenyl)-3-methoxyanthranilic acid in concentrated sulfuric acid at 100°C. scispace.com While not the 3,4-isomer, this illustrates a general strategy where the substitution pattern is predetermined by the precursors.

To obtain the 3,4-dimethoxy substitution, one would typically start with an aniline derivative bearing the desired methoxy (B1213986) groups, such as 3,4-dimethoxyaniline. The Ullmann condensation of this amine with a suitable 2-halobenzoic acid, followed by cyclization, would be a primary route. The challenge often lies in the availability and reactivity of the appropriately substituted precursors.

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to produce a variety of analogues. The acridone scaffold is amenable to several types of chemical transformations.

N-Alkylation: The nitrogen at the 10-position of the acridone ring is weakly basic but can be alkylated under specific conditions. Phase transfer catalysis, using reagents like tetrabutylammonium (B224687) bromide (TBAB) in a two-phase system of an organic solvent and aqueous potassium hydroxide (B78521), is an effective method for introducing alkyl chains at this position. This allows for the attachment of various functional groups, such as those containing piperazine (B1678402) or other amine moieties. nih.govacs.org

Heck Coupling: For acridones bearing halogen substituents, palladium-catalyzed cross-coupling reactions like the Heck reaction can be employed. This has been used to introduce vinylpyridines at the 2- and 7-positions of the acridone scaffold, expanding the conjugated system. mdpi.com

Substitution at the 9-position: The carbonyl group at the 9-position is the most electrophilic center of the acridone ring. bme.hu This position can be functionalized, for example, by conversion to a 9-haloacridine. These halogenated derivatives are valuable intermediates for cross-coupling reactions such as the Suzuki reaction. bme.hu

Modification of Methoxy Groups: The methoxy groups themselves can be targets for modification. For example, demethylation can be achieved using reagents like pyridinium (B92312) chloride to yield dihydroxyacridones. scispace.com These hydroxyl groups can then be further functionalized, for instance, by conversion to dimesylates, which are active substrates for nucleophilic substitution. bme.hu

The functionalization of the acridone core is a powerful tool for tuning its chemical and physical properties.

Data Tables

Table 1: Comparison of Major Synthetic Pathways to the Acridone Core

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages |

|---|---|---|---|---|

| Ullmann Condensation | o-Halobenzoic acid, Aniline | Copper (metal, salts, or oxides) | High temperature, Polar solvents | Traditional, well-established |

| Intramolecular Friedel-Crafts Acylation | N-Phenylanthranilic acid | PPA, H₂SO₄, Nafion-H, Fe(OTf)₂/DCME | Acidic, can be mild with newer catalysts | High yields, good regioselectivity |

| β-Lactam/Aryne Reaction | β-Lactam, Aryne precursor | Aryne generated in situ | Mild | Novel, unique mechanism |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acridin-9(10H)-one |

| N-Phenylanthranilic acid |

| 2-Chlorobenzoic acid |

| Aniline |

| Polyphosphoric acid (PPA) |

| Sulfuric acid |

| Dimethylformamide (DMF) |

| Cuprous iodide |

| Cuprous acetate |

| 2,4-Dimethoxy acridin-9(10H)-one |

| o-Chlorobenzoic acid |

| 2,4-Dimethoxyaniline |

| 2,4-Dimethoxy diphenylamine-2-carboxylic acid |

| Nafion-H |

| Iron(II) triflate |

| Dichloromethyl methyl ether (DCME) |

| 2,2'-Dinitrobenzophenones |

| Dimethyl sulfoxide (DMSO) |

| 2,2'-Dinitrodiphenylmethanes |

| N-Arylisatins |

| N-Phenylisatin |

| Acridine-9-carboxylic acid |

| β-Lactam |

| Aryne |

| 2,3-Dihydroquinolin-4-one |

| Ethylene |

| 4,5-Dimethoxyacridin-9(10H)-one |

| N-(2-Methoxyphenyl)-3-methoxyanthranilic acid |

| 3,4-Dimethoxyaniline |

| Tetrabutylammonium bromide (TBAB) |

| Potassium hydroxide |

| Piperazine |

| Vinylpyridine |

| 9-Haloacridine |

| Pyridinium chloride |

N-Alkylation at the 10-Position

The nitrogen atom of the acridin-9(10H)-one nucleus is weakly basic, making direct N-alkylation with alkyl halides challenging. researchgate.net To overcome this, various synthetic strategies have been developed, often requiring strong bases or specialized conditions to achieve high yields. researchgate.net

One effective method is the use of phase transfer catalysis (PTC) . This technique facilitates the reaction between the acridone, dissolved in an organic solvent, and an alkylating agent in an aqueous phase. For instance, N-alkylation of substituted acridones has been successfully achieved using a two-phase system of tetrahydrofuran (B95107) (THF) and aqueous potassium hydroxide (KOH), with tetrabutylammonium bromide (TBAB) acting as the phase transfer catalyst. This method allows the reaction to proceed at room temperature, yielding N-alkylated products in good yields. Similarly, liquid-liquid phase transfer catalysis using triethylbenzylammonium chloride has been shown to improve yields for the N-alkylation of acridone-2-carboxylic acids. tandfonline.com

Another approach involves the use of strong bases under anhydrous conditions. Bases such as sodium hydride (NaH) in dimethylformamide (DMF) have been employed to deprotonate the acridone nitrogen, followed by the addition of an alkyl halide. researchgate.net

Microwave-assisted synthesis has emerged as a rapid and efficient solvent-free method for N-alkylation. researchgate.netjocpr.comresearchgate.net In this approach, the acridone is mixed with an alkyl halide and a solid support reagent, such as potassium fluoride (B91410) (KF) on alumina (B75360) (Al2O3) or a mixture of sodium hydroxide (NaOH) and potassium carbonate (K2CO3) on Al2O3, in the presence of TBAB. researchgate.netresearchgate.net This method can produce N-alkylated acridones in yields ranging from 90–96% within minutes. researchgate.netresearchgate.net

The choice of solvent, base, and temperature can significantly influence the regioselectivity and yield of N-alkylation reactions, particularly for asymmetrically substituted acridone scaffolds. beilstein-journals.org

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Phase Transfer Catalysis (PTC) | Alkyl halide, 5N KOH (aq), THF, Tetrabutylammonium bromide (TBAB), Room Temperature | Good yields; avoids harsh anhydrous conditions. | |

| Phase Transfer Catalysis (PTC) | Ethyl bromide, 50% NaOH, Butanone, Triethylbenzylammonium chloride, Reflux | Improved yields for acridone-2-carboxylic acids. | tandfonline.com |

| Strong Base | Alkyl halide, NaH, DMF | Effective for deprotonation of the weakly basic nitrogen. | researchgate.net |

| Microwave-Assisted (Solvent-Free) | Alkyl halide, NaOH/K2CO3 on Al2O3, TBAB | Rapid reaction times (minutes) and high yields. | researchgate.net |

| Microwave-Assisted (Solvent-Free) | Alkyl halide, KF on Al2O3 | High yields (90-96%); environmentally friendly. | researchgate.netresearchgate.net |

Introduction of Diverse Substituents through Cross-Coupling Reactions (e.g., at position 9)

The introduction of substituents at the C-9 position of the acridine (B1665455) core is a powerful strategy for creating functional analogues. This is typically achieved through cross-coupling reactions, which require the initial conversion of the 9-carbonyl group of an acridone into a more reactive leaving group, most commonly a halogen. Acridin-9(10H)-ones can be converted to 9-chloroacridines using reagents like phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5). researchgate.netnih.gov These 9-haloacridine intermediates are precursors for various C-C and C-N bond-forming reactions. researchgate.net

Suzuki-Miyaura cross-coupling is widely used to introduce aryl or heteroaryl groups at the 9-position. This palladium-catalyzed reaction couples the 9-chloroacridine (B74977) with a boronic acid. rmit.edu.vnresearchgate.net Efficient catalysis has been achieved using systems like a magnetic nanoparticle-supported N-heterocyclic carbene-palladacycle, which demonstrates high activity and allows for catalyst recycling. rmit.edu.vnresearchgate.net This method is tolerant of diverse functional groups on the boronic acid partner. rmit.edu.vn

Kharasch-type cross-coupling reactions have also been employed for the synthesis of 9-phenyl-substituted acridines in the presence of palladium and copper catalysts. nih.govbme.hu Other cross-coupling reactions, such as the Sonogashira coupling , allow for the introduction of alkynyl groups. For example, 9-ethynylacridine (B12964346) derivatives have been synthesized via palladium-catalyzed coupling of a 9-acridinyl triflate with trimethylsilylacetylene. researchgate.net

The stability of the 9-activated acridine precursors is a critical factor, with reactivity and stability varying depending on the leaving group (e.g., F, Cl, Br, OTf). bme.hu The choice of catalyst and reaction conditions is crucial for achieving high yields, as side reactions such as hydrolysis of the 9-chloroacridine back to the acridone can occur. nih.govucsf.edu

| Cross-Coupling Reaction | Precursor | Reagents and Catalyst | Substituent Introduced | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 9-Chloroacridine | Aryl boronic acids, Pd catalyst (e.g., SMNP@NHC-Pd), K3PO4, Toluene | Aryl groups | rmit.edu.vnresearchgate.net |

| Kharasch-type | 9-Chloroacridine | Palladium and copper catalysts | Phenyl groups | nih.gov |

| Sonogashira | 9-Acridinyl triflate | Trimethylsilylacetylene, Pd catalyst | Ethynyl groups | researchgate.net |

| Nucleophilic Substitution | 9-Chloroacridine | Diamines | Amino groups | ucsf.edu |

Synthesis of Multifunctionalized Analogues

The creation of multifunctionalized acridone analogues involves the strategic combination of synthetic methodologies to introduce various substituents onto the heterocyclic core. These complex structures are often designed to enhance specific properties for applications in medicinal chemistry and materials science. rsc.orgrsc.org

A common approach involves a multi-step synthesis starting with the formation of the acridone skeleton via methods like the Ullmann condensation , followed by cyclization. jocpr.comrsc.org Once the core is formed, functional groups can be introduced sequentially. For example, a substituted acridone can first undergo N-alkylation at the 10-position, followed by conversion to a 9-chloroacridine and a subsequent cross-coupling reaction to introduce a different substituent at the 9-position. rsc.org

The synthesis of acridone-based hybrids is a prominent strategy for developing multifunctional molecules. For instance, acridone-1,2,4-oxadiazole hybrids have been synthesized by first preparing the substituted acridone, which is then N-alkylated with a propargyl group. rsc.org This terminal alkyne then serves as a handle for a copper-catalyzed "click" reaction to attach an azide-bearing 1,2,4-oxadiazole (B8745197) moiety, resulting in a complex triazole-linked hybrid. rsc.org

Another strategy involves building fused-ring systems onto the acridone framework. Tetracyclic acridone derivatives have been synthesized, demonstrating the versatility of the acridone core as a scaffold for more complex polycyclic structures. urfu.ru The synthesis of new functionalized analogues of 1-nitroacridine and 4-nitroacridone has been achieved through Ullmann condensation and subsequent cyclization, followed by nucleophilic substitution to attach peptide derivatives. nih.gov

These multistep synthetic routes allow for precise control over the placement of various functional groups, leading to the generation of libraries of multifunctionalized acridone analogues with tailored properties. researchgate.netrsc.org

Advanced Spectroscopic and Computational Characterization of 3,4 Dimethoxyacridin 9 10h One Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical shifts, coupling constants, and signal intensities in various NMR experiments, the precise arrangement of atoms within a molecule can be determined.

Proton (¹H) NMR Spectroscopy

No specific ¹H NMR spectral data for 3,4-Dimethoxyacridin-9(10H)-one could be located in the performed searches. For related acridone (B373769) derivatives, ¹H NMR spectra typically reveal signals for aromatic protons in the downfield region (around δ 7.0-9.0 ppm) and signals for methoxy (B1213986) groups at approximately δ 3.8-4.3 ppm. mdpi.comjocpr.com The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the acridone core.

Carbon-13 (¹³C) NMR Spectroscopy

Specific ¹³C NMR data for this compound is not available in the searched literature. In general, the carbonyl carbon (C-9) of the acridone skeleton resonates significantly downfield, often above δ 175 ppm. arkat-usa.orgrsc.org Carbons bearing methoxy groups and other aromatic carbons appear in the range of δ 100-160 ppm. The specific positioning of the two methoxy groups at C-3 and C-4 would induce unique chemical shifts for all carbons in the molecule, but these values have not been publicly reported.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

There is no available ¹⁵N NMR data for this compound from the conducted searches. This advanced NMR technique provides direct information about the electronic environment of the nitrogen atom within the acridine (B1665455) ring system. For related heterocyclic systems, ¹⁵N NMR can be instrumental in determining tautomeric forms and intermolecular interactions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FTIR and Raman are powerful tools for identifying functional groups and obtaining a unique "fingerprint" of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectrum for this compound was found. For acridone derivatives, the most characteristic absorption band in an FTIR spectrum is the C=O stretching vibration of the ketone group, typically appearing in the region of 1630-1695 cm⁻¹. ptfarm.pljocpr.comresearchgate.net Other expected bands would include C-O stretches from the methoxy groups, C=C stretching vibrations from the aromatic rings, and C-H stretching and bending vibrations. rsc.org

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is absent from the available search results. Raman spectroscopy would provide complementary information to FTIR, particularly for the non-polar bonds of the aromatic system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₅H₁₃NO₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The theoretical exact mass of this compound is 255.08954 Da. nih.gov

Upon ionization in a mass spectrometer, typically through methods like electron ionization (EI), the molecular ion ([M]⁺•) is formed. rsc.org This high-energy ion undergoes characteristic fragmentation, providing valuable structural information. libretexts.org The fragmentation of this compound is expected to proceed through several key pathways based on its functional groups:

Loss of a Methyl Radical: A primary fragmentation event involves the cleavage of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, a common fragmentation for methoxy-substituted aromatic compounds. This results in a prominent fragment ion.

Loss of Carbon Monoxide: The acridone core contains a carbonyl group, which can be lost as a neutral carbon monoxide molecule (CO, 28 Da). mdpi.com This is a characteristic fragmentation for ketones and related carbonyl compounds.

Sequential Losses: Subsequent fragmentations can occur, such as the loss of a second methyl group or the combined loss of multiple small fragments.

The analysis of these fragmentation pathways allows for the unambiguous confirmation of the compound's structure and the position of its substituents.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion/Fragment Description | Proposed Formula | Mass-to-Charge Ratio (m/z) |

| Molecular Ion | [C₁₅H₁₃NO₃]⁺• | 255.09 |

| Loss of Methyl Radical | [C₁₄H₁₀NO₃]⁺ | 240.07 |

| Loss of Carbon Monoxide | [C₁₄H₁₃NO₂]⁺• | 227.09 |

| Loss of CH₃ and CO | [C₁₃H₁₀NO₂]⁺ | 212.07 |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Elucidation

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the photophysical properties of molecules. uci.edu These methods provide insights into the electronic transitions between the ground state (S₀) and excited states (e.g., S₁) of a fluorophore.

The acridone scaffold is known to be a fluorescent core. nih.gov The absorption and emission properties of this compound are dictated by the π-conjugated system of the tricyclic structure, with the methoxy groups acting as electron-donating substituents that can modulate the electronic transitions.

Absorption: The compound is expected to exhibit absorption bands in the ultraviolet to visible region of the electromagnetic spectrum, corresponding to π→π* and n→π* transitions. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). uci.edu

Fluorescence: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then returns to the ground state by emitting a photon. uci.edu This emitted light is the fluorescence. Acridone derivatives are often characterized by significant Stokes shifts—the difference in wavelength between the absorption maximum and the emission maximum. researchgate.netresearchgate.net Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve detection sensitivity. researchgate.net The fluorescence properties are highly sensitive to the molecular environment, including solvent polarity.

Table 2: Typical Photophysical Properties of Acridone Derivatives

| Parameter | Description | Typical Range for Acridone Core |

| λ_abs | Wavelength of Maximum Absorption | 380 - 450 nm |

| λ_em_ | Wavelength of Maximum Emission | 450 - 550 nm |

| Stokes Shift | Difference between λ_em_ and λ_abs_ | > 50 nm, often large (>100 nm) researchgate.netresearchgate.net |

| Quantum Yield (Φ_F_) | Efficiency of the fluorescence process | Varies widely with substitution and solvent |

Note: Specific values for this compound require experimental measurement.

Integration of Quantum Chemical Calculations with Experimental Spectroscopic Data

Quantum chemical calculations are indispensable tools for complementing and interpreting experimental spectroscopic data. By modeling the molecule at an atomic level, these methods provide a detailed picture of its geometric and electronic properties.

Density Functional Theory (DFT) has become a standard computational method for accurately predicting the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. scirp.orgaps.org

Geometry Optimization: The first step in a computational analysis is to perform a geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. Methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-31G(d)) are commonly used for organic molecules. cam.ac.ukresearchgate.net The optimized geometry provides key structural parameters such as bond lengths and angles.

Electronic Structure Analysis: Once the geometry is optimized, DFT calculations can elucidate the electronic structure. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is a measure of the molecule's excitability. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions. researchgate.net

Table 3: Properties Obtained from DFT Calculations

| Calculated Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. |

| HOMO/LUMO Energies | Determine the electron-donating and accepting capabilities. scirp.org |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transition energy. scirp.org |

| Mulliken Charges | Provide an estimate of the partial charge on each atom. researchgate.net |

| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for non-covalent interactions. researchgate.net |

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgresearchgate.net TD-DFT calculations are used to predict and interpret the UV-Vis absorption and fluorescence spectra obtained experimentally. arxiv.org

Absorption Spectra Simulation: By applying the TD-DFT formalism to the optimized ground-state (S₀) geometry, one can calculate the vertical excitation energies and oscillator strengths of the electronic transitions. abinit.org These calculated values correspond to the positions (λ_max_) and intensities of the peaks in the experimental absorption spectrum. rsc.org

Fluorescence Spectra Simulation: To simulate fluorescence, the geometry of the first excited state (S₁) is first optimized. A TD-DFT calculation is then performed on this S₁ optimized geometry to compute the energy of the transition back to the ground state (S₀). This emission energy corresponds to the fluorescence maximum. chemrxiv.org

The integration of DFT and TD-DFT calculations with experimental results provides a robust framework for the comprehensive characterization of this compound. This synergy allows for the precise assignment of spectroscopic features to specific electronic transitions and provides a deeper understanding of the structure-property relationships that govern its behavior.

Table 4: Properties Derived from TD-DFT Calculations

| Calculated Property | Significance and Experimental Correlation |

| Vertical Excitation Energies | Predict the λ_max of absorption bands in the UV-Vis spectrum. abinit.org |

| Oscillator Strengths | Correlate with the intensity of absorption bands. |

| S₁ Optimized Geometry | Describes the molecular structure in the first excited state. |

| Emission Energy | Predicts the λ_max_ of the fluorescence spectrum. chemrxiv.org |

Structure Activity Relationship Sar of 3,4 Dimethoxyacridin 9 10h One Analogues: Molecular Mechanisms in Vitro

Molecular Interactions with Nucleic Acids

The ability of acridine (B1665455) derivatives to bind to DNA is a cornerstone of their biological activity. The planar nature of the acridine ring allows it to insert between the base pairs of the DNA double helix, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

DNA Intercalation: Structural Determinants and Binding Modes

The planarity of the acridine scaffold is a crucial factor for its DNA intercalative properties. researchgate.net This structural feature allows the molecule to fit snugly between the stacked base pairs of the DNA double helix. The mode of binding is not merely a simple insertion; it involves a complex interplay of forces including van der Waals interactions, hydrogen bonding, and electrostatic interactions between the acridine derivative and the DNA.

Influence of Substituents on DNA Affinity and Specificity

The nature and position of substituents on the acridine ring play a pivotal role in modulating DNA binding affinity and sequence specificity. The global substitution pattern on the heterocycle is critical for specific biological activity and selectivity for tumor cells. researchgate.net

Studies on various acridine analogues have demonstrated that the introduction of different functional groups can significantly alter their interaction with DNA. For example, the length and characteristics of side chains attached to the acridine core can influence DNA binding affinity. researchgate.net While the electronic properties of substituents may not have a marked effect on cytotoxicity, steric bulk is a significant factor, with larger groups often leading to a decrease in activity. nih.gov

Modulation of Enzyme Activity at the Molecular Level

Beyond direct DNA interaction, 3,4-Dimethoxyacridin-9(10H)-one analogues exert their effects by modulating the activity of crucial cellular enzymes, including topoisomerases, telomerase, and protein kinases.

Topoisomerase I and II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. wikipedia.org They are validated targets for anticancer drugs. phcogrev.com Acridine derivatives have been extensively studied as inhibitors of both topoisomerase I (Top1) and topoisomerase II (Top2). researchgate.net These inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to lethal DNA strand breaks and subsequent cell death. wikipedia.org

Several acridone (B373769) derivatives have been identified as potent inhibitors of topoisomerase II. nih.govmdpi.com Virtual screening studies have revealed that some acridone derivatives exhibit good binding affinities for the ATPase domain of human topoisomerase IIα, suggesting they could act as catalytic inhibitors. nih.gov The inhibitory potential of these compounds can be comparable to that of established drugs like amsacrine (B1665488). researchgate.net Structure-activity relationship studies on 9-anilinoacridines, which are structurally related to acridones, have shown that substituents on the anilino ring can influence the mechanism of topoisomerase II inhibition. nih.gov Specifically, derivatives with SO2-containing moieties were found to be potent inhibitors of DNA religation. nih.gov

Some acridine derivatives can function as mixed topoisomerase I/II inhibitors. nih.gov The relative effect on each enzyme can be tuned by modifying the substitution pattern on the acridine ring. For example, most 5-substituted derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) showed a mode of cytotoxicity largely mediated by effects on topoisomerase II. nih.gov

Telomerase Inhibition Studies

Telomerase is a ribonucleoprotein enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. plos.org This enzyme is reactivated in the vast majority of cancer cells, making it an attractive target for anticancer therapy. plos.orgnih.gov Acridine derivatives have emerged as a promising class of telomerase inhibitors. researchgate.netresearchgate.net

The mechanism of telomerase inhibition by acridine derivatives often involves the stabilization of G-quadruplex structures in the telomeric DNA. nih.gov These four-stranded DNA structures can block the access of telomerase to the telomere ends, thereby inhibiting its function. The design of potent and selective telomerase inhibitors often focuses on creating molecules that can specifically bind to and stabilize these G-quadruplexes. For instance, 3,6,9-trisubstituted acridines have been designed as potent and selective telomerase inhibitors. researchgate.net

Protein Kinase Interactions

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, and survival. ucsf.edumdpi.com Dysregulation of protein kinase activity is a hallmark of many cancers, making them important therapeutic targets. mdpi.com

Acridine-based compounds have been investigated as inhibitors of various protein kinases. researchgate.net For example, a class of acridine-based inhibitors has been developed for dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), such as DYRK2. nih.gov Structure-based optimization has led to the development of potent and selective inhibitors. nih.gov The general strategy for designing kinase inhibitors often involves creating molecules that can bind to the ATP-binding site of the kinase, competing with the natural substrate ATP. ucsf.edunih.gov The specificity of these inhibitors is a key challenge, as many compounds can inhibit multiple kinases. nih.gov

Mechanisms of Multidrug Resistance Reversal via Efflux Pump Modulation (In Vitro)

A primary mechanism by which cancer cells develop resistance to chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. aacrjournals.org Acridone analogues have been widely investigated as modulators of these pumps, aiming to restore the intracellular concentration and efficacy of anticancer drugs. researchgate.netfrontiersin.orgnih.gov

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp, or ABCB1) is a principal MDR transporter, and its inhibition is a key strategy to reverse resistance. nih.gov Acridone derivatives are well-documented as P-gp substrates and inhibitors, capable of modulating its function. frontiersin.orgnih.gov The interaction with P-gp can be competitive, where the acridone compound competes with cytotoxic drugs for transport, or non-competitive, potentially locking the pump in a conformation that blocks efflux.

Studies on various acridone analogues have demonstrated significant P-gp inhibitory activity. For instance, the acridone carboxamide derivative GF120918 (Elacridar) is a potent and selective inhibitor of P-gp-mediated transport. nih.gov Similarly, XR9576 (Tariquidar), an anthranilic acid derivative with an acridone-like core, is another highly potent and specific P-gp modulator that fully reverses resistance at nanomolar concentrations in vitro. aacrjournals.org Research on bis-acridone analogues, where two acridone units are linked by a spacer, has also identified them as potential modulators of P-gp-mediated MDR. ijpsjournal.comijpsjournal.com These findings underscore the potential of the acridone scaffold, and by extension this compound, to function as a P-gp inhibitor.

Multidrug Resistance-associated Protein (MRP) Interactions

The Multidrug Resistance-associated Protein (MRP) family, particularly MRP1 (or ABCC1), represents another class of efflux pumps that contribute to MDR. The activity of acridone analogues against MRP1 is more varied and often less potent than their effects on P-gp, suggesting a degree of selectivity.

For example, the potent P-gp inhibitor GF120918 (Elacridar) does not effectively reverse resistance mediated by MRP1. Likewise, the highly selective P-gp modulator XR9576 showed no inhibition of MRP function even at high concentrations. aacrjournals.org However, some acridone derivatives have shown modest inhibitory effects on MRP1. The pipecolinate derivative V-104, for instance, partially inhibits daunorubicin (B1662515) transport by MRP1. Molecular docking studies on novel acridone derivatives (AC2, AC7, AC26) revealed that they generally exhibit a lower binding affinity for MRP compared to P-gp. frontiersin.orgnih.gov This suggests that while interactions are possible, the acridone scaffold may be more readily optimized for P-gp inhibition.

O6-methylguanine-DNA methyltransferase (MGMT) Binding

O6-methylguanine-DNA methyltransferase (MGMT) is not an efflux pump but a crucial DNA repair enzyme that removes alkyl adducts from guanine. nih.govimrpress.com High MGMT activity in tumors confers resistance to alkylating chemotherapeutic agents like temozolomide (B1682018) (TMZ). nih.govimrpress.com Inhibiting MGMT is a promising strategy to overcome this resistance. Acridone derivatives have been explored as potential MGMT inhibitors. frontiersin.orgnih.gov

One approach involves designing hybrid molecules that combine an MGMT-inhibiting moiety with a DNA-interacting scaffold like acridine. A study on acridine-O6-benzylguanine hybrids demonstrated that these compounds could irreversibly inhibit MGMT in vitro with efficiency comparable to the known inhibitor O6-benzylguanine. nih.gov The acridine part of the hybrid facilitates interaction with DNA, positioning the benzylguanine component to effectively inactivate the MGMT protein. nih.gov This dual-action mechanism highlights a sophisticated strategy for targeting MGMT, for which the acridone structure serves as an effective anchor. In silico studies also support the potential for acridone derivatives to act as potent MGMT inhibitors. frontiersin.orgnih.gov

Computational Approaches for SAR Elucidation

Computational methods are invaluable for predicting and rationalizing the interactions between small molecules and their biological targets, guiding the design of more potent and selective analogues.

Molecular Docking Simulations of Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule to another. nih.gov This method has been extensively applied to understand how acridone analogues interact with MDR-related proteins. frontiersin.orgijpsjournal.com

Docking studies of novel acridone derivatives (AC2, AC7, and AC26) against P-gp, MRP, and MGMT have provided insights into their binding affinities and potential as inhibitors. frontiersin.orgnih.gov The results, summarized in the table below, show that these derivatives generally bind with high affinity to P-gp and MGMT, and with lower affinity to MRP. frontiersin.orgnih.govresearchgate.net For example, docking of derivative AC26 into the P-gp binding site revealed a high binding affinity of -10.2 kcal/mol, stabilized by hydrogen bonds with key residues like TYR310. researchgate.net Docking simulations of other acridone analogues in the ATP binding site of P-gp have predicted key interactions, such as hydrogen bonding with Tyr1393 and π–π stacking with Tyr2352, which are crucial for their inhibitory activity. rsc.org

| Compound | P-glycoprotein (P-gp) Binding Affinity (kcal/mol) | Multidrug Resistance-associated Protein (MRP) Binding Affinity (kcal/mol) | O6-methylguanine-DNA methyltransferase (MGMT) Binding Affinity (kcal/mol) |

|---|---|---|---|

| AC2 | -8.9 | -7.1 | -8.4 |

| AC7 | -9.5 | -7.0 | -8.9 |

| AC26 | -10.2 | -7.5 | -9.6 |

Molecular Dynamics Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, assessing the stability of the predicted binding pose and the conformational changes over time. nih.gov MD simulations are often used to refine and validate the results of molecular docking. ijpsjournal.com

For acridone analogues, MD simulations have been employed to confirm the stability of their complexes with target proteins like topoisomerase II and P-gp. ijpsjournal.comijpsjournal.com These simulations track the root-mean-square deviation (RMSD) of the complex to ensure that the ligand remains stably bound within the active site. The analysis of ligand-protein interactions throughout the simulation can reveal crucial, persistent contacts that are key to the compound's biological activity. ijpsjournal.com For other classes of P-gp inhibitors, MD simulations have been instrumental in elucidating the dynamic interactions within the lipid bilayer and identifying key residues that stabilize the inhibitor-protein complex, providing a robust model for the inhibitory mechanism. nih.gov Such studies on acridone analogues confirm that they can form stable, effective complexes with their targets, which is a prerequisite for their function as inhibitors. ijpsjournal.comijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govd-nb.info For acridinone (B8587238) analogues, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic potential, particularly their antitumor properties and ability to interact with DNA. nih.govnih.govnih.gov These models are developed by calculating a wide array of molecular descriptors and using statistical methods to identify which descriptors are most influential in predicting the activity of the compounds. ufms.brnih.gov

The general process involves several key steps. First, the two-dimensional (2D) or three-dimensional (3D) structures of the acridinone derivatives are generated and optimized using computational chemistry software. nih.govnih.gov Subsequently, a large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using specialized programs like Dragon, HyperChem, or PaDEL. nih.govnih.gov These descriptors fall into various categories, including hydrophobic, electronic, topological, constitutional, and symmetry-related (WHIM) descriptors. nih.govresearchgate.net Finally, statistical techniques such as Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN) are applied to build a predictive model that links a subset of these descriptors to the observed biological activity. nih.govufms.br The robustness and predictive power of these models are then rigorously validated. d-nb.info

The development of 3D-QSAR models, such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA), has provided further insights into the structure-activity relationships of acridinone derivatives. scirp.orgscirp.org These models help to visualize the steric and electrostatic fields around the molecules, identifying specific regions where modifications are likely to enhance or diminish biological activity. scirp.org

The key molecular descriptors identified through various QSAR studies on acridinone analogues are summarized in the table below.

| Descriptor Class | Specific Descriptor Example | Relevance to Activity | Reference |

| Hydrophobic | logP (n-octanol-water partition coefficient) | Important for antitumor activity. | nih.gov |

| WHIM (Symmetry) | G3m (3rd component symmetry directional WHIM index) | Influences antitumor activity of acridinones. | nih.govresearchgate.net |

| Electronic | µ (Dipole moment) | Important for noncovalent DNA-duplex stabilization. | researchgate.net |

| Topological | GATS7e (Geary autocorrelation - lag 7) | Influences physicochemical DNA-duplex stabilization. | researchgate.net |

| Constitutional | Mp (Mean atomic polarizability) | Correlates with DNA-duplex stabilization. | researchgate.net |

| Quantum Chemical | DFT-B3LYP calculated descriptors | Used to model anti-proliferative activity. | ufms.brresearchgate.net |

The predictive models derived from these QSAR analyses serve as powerful tools in drug discovery. nih.goveurekaselect.com They allow for the in silico screening and prediction of the biological activity of novel, not-yet-synthesized acridinone derivatives, thereby guiding the rational design and optimization of more potent therapeutic agents. nih.govnih.gov For example, a statistically significant correlation (R = 0.9384) was found in a study modeling the relationship between molecular descriptors and antitumor activity. nih.govnih.gov Another model, predicting the ability of these compounds to stabilize DNA duplexes, also showed good correlation (R = 0.8388). nih.govnih.gov These findings underscore the utility of QSAR in understanding the molecular mechanisms of acridinone analogues.

Advanced Research Applications of 3,4 Dimethoxyacridin 9 10h One Analogues

Development as Fluorescent Probes and Dyes in Chemical Biology

The unique optical properties of acridone (B373769) derivatives make them highly suitable for use as fluorescent probes and dyes in the complex environment of biological systems. researchgate.net Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing biochemical processes, labeling biomolecules, and sensing specific analytes within living cells. nih.govmdpi.com Analogues of 3,4-Dimethoxyacridin-9(10H)-one are developed to offer high sensitivity, photostability, and the ability to function in aqueous media, often by overcoming the common issue of aggregation-caused fluorescence quenching. mdpi.com

Research has focused on creating acridone-based probes for various biological targets:

Cell Imaging: Acridone derivatives have been engineered for live-cell imaging. mdpi.comrsc.org Their utility in this area is often enhanced by designing them as surfactant-like molecules or by inducing aggregation-induced emission (AIE), which causes them to become highly fluorescent upon self-assembly or binding within the cellular environment. mdpi.com

Sensing Specific Analytes: The acridone scaffold can be functionalized with specific recognition moieties to create highly selective fluorescent sensors. For instance, acridone derivatives incorporating o-phenylenediamine (B120857) units have been designed to detect nitric oxide (NO), an important signaling molecule, with the probe showing a significant increase in fluorescence intensity upon reacting with NO. researchgate.netmdpi.com Similarly, macrocyclic acridone analogues have been synthesized to act as "turn-on" fluorescent sensors for various metal ions, such as Al³⁺, Pb²⁺, and Zn²⁺. nih.govnih.gov

The table below summarizes examples of acridone analogues developed as fluorescent probes.

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

| Diamino-acridone | Nitric Oxide (NO) | Reaction with NO forms a fluorescent triazole derivative. | researchgate.netmdpi.com |

| Bis(acridino)-macrocycle | Metal Ions (Al³⁺, Pb²⁺, etc.) | Coordination with metal ion induces a "turn-on" fluorescence response. | nih.gov |

| Surfactant-like Acridones | Cellular Environments | Self-assembly and aggregation-induced emission (AIE) upon cellular uptake. | mdpi.com |

| Acridonylalanine | Biomolecular Labeling | Incorporated into peptides as a fluorescent amino acid to study protein dynamics. | nih.gov |

Design and Synthesis of Acridone-Based Optical Sensor Molecules

The creation of effective acridone-based optical sensors relies on robust synthetic strategies that allow for precise functionalization of the acridone core. The goal is to couple the fluorescent signaling unit (the acridone) with a receptor unit that selectively interacts with the target analyte. nih.gov The synthesis often begins with the acridone scaffold, which is then modified through various chemical reactions.

Key synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: These are among the most powerful tools for modifying the acridone structure.

Heck Coupling: Used to introduce vinyl groups, for example, by reacting a halogenated acridone with vinylpyridines to create donor-acceptor chromophores. mdpi.com

Suzuki-Miyaura Coupling: A versatile method for forming carbon-carbon bonds, often used to attach aryl groups to the acridone core. rsc.orgbme.hu

Buchwald-Hartwig Amination: Enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing groups that can act as electron donors or binding sites. rsc.org

Multi-step Synthesis from Simple Precursors: Complex sensors are often built from the ground up. For example, a nitric oxide probe was synthesized starting from 9-oxo-9,10-dihydroacridine-4-carboxylic acid, which underwent a series of reactions including methylation, nitration, and reduction to install the diamino-functionality required for NO sensing. researchgate.netmdpi.com Similarly, macrocyclic sensors for metal ions can be prepared via multi-step procedures involving the initial synthesis of acridine (B1665455) intermediates followed by a high-dilution macrocyclization step. nih.gov

Modification at the 9-position: The carbon at position 9 of the acridone is highly electrophilic and a primary site for regioselective functionalization. bme.hu Acridone can be converted to a 9-chloroacridine (B74977) intermediate, which is a versatile precursor for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions. researchgate.netresearchgate.net

The following table highlights common synthetic reactions used in the design of acridone-based sensors.

| Reaction Type | Purpose | Example Application | Reference(s) |

| Heck Coupling | C-C bond formation (vinyl groups) | Conjugating vinylpyridine to the acridone core. | mdpi.com |

| Suzuki-Miyaura Coupling | C-C bond formation (aryl groups) | Attaching phenylboronic acids to a bromoacridine scaffold. | rsc.orgbme.hu |

| Buchwald-Hartwig Amination | C-N bond formation | Synthesizing acridone/amine derivatives with tunable electronic properties. | rsc.org |

| Nitration/Reduction | Introduction of amino groups | Creating diaminoacridone precursors for NO sensors. | researchgate.netmdpi.com |

| Vilsmeier-Haack Reaction | Conversion of acridone to chloroacridine | Preparing reactive intermediates for further functionalization. | researchgate.net |

Strategies for Optimizing Photophysical Properties for Research Tools

A key aspect of developing acridone-based research tools is the optimization of their photophysical properties to suit specific applications. Researchers employ several strategies to control factors like absorption and emission wavelengths, fluorescence quantum yield, photostability, and environmental sensitivity. nih.govnih.gov

Large Stokes Shifts: A large Stokes shift, the separation between the absorption and emission maxima, is highly desirable for fluorescent probes as it minimizes self-quenching and reduces interference from excitation light, leading to improved signal-to-noise ratios. acs.orgrsc.org Acridone derivatives can be engineered to have exceptionally large Stokes shifts. For instance, introducing electron-donating groups like methyl and amino moieties to the acridone core can result in a Stokes shift of 120 nm, a threefold increase compared to the unsubstituted acridone. acs.org Certain cationic derivatives have exhibited even larger Stokes shifts, up to 220 nm, making them excellent candidates for cell imaging applications. rsc.org

Aggregation-Induced Emission (AIE): Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in an aggregated state. mdpi.com To overcome this, the concept of aggregation-induced emission (AIE) is utilized. AIE-active molecules, or AIEgens, are non-emissive when dissolved but become highly fluorescent upon aggregation. rsc.org This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state. rsc.org By designing acridone analogues with specific substituents, such as vinyl pyridinium (B92312) groups, researchers have created AIE-active probes that light up within cells, providing a powerful mechanism for bio-imaging. mdpi.comrsc.org

Other Optimization Strategies:

Tuning Donor-Acceptor Strength: The photophysical properties of acridone derivatives are strongly influenced by intramolecular charge transfer (ICT) between an electron-donating substituent and the electron-accepting acridone core. rsc.orgrsc.org By varying the electron-donating strength of the substituent (e.g., carbazole (B46965) vs. phenoxazine), researchers can tune the emission color from blue to red and control properties like hole mobility. rsc.orgresearchgate.net

Extending π-Conjugation: Increasing the size of the π-conjugated system, for example by fusing a benzene (B151609) ring to the acridone core, typically results in a red-shift of both the absorption and emission spectra. nih.gov

Fluorination: The introduction of fluorine atoms into the fluorophore structure can significantly enhance photostability and alter spectroscopic properties. nih.gov This strategy has been used to create fluorinated acridones with tunable absorption and emission spectra. nih.gov

The table below details the impact of different optimization strategies on the properties of acridone analogues.

| Strategy | Effect | Desired Outcome | Reference(s) |

| Introduction of Donor Groups (e.g., -NH₂, -OCH₃) | Increases intramolecular charge transfer (ICT) | Large Stokes shift, red-shifted emission. | acs.orgrsc.org |

| Inducing Aggregation (AIE) | Restricts intramolecular rotation in aggregates | Overcomes quenching, "turn-on" fluorescence in specific environments. | mdpi.comrsc.orgrsc.org |

| Extending π-Conjugation | Lowers energy of electronic transitions | Red-shifted absorption and emission for longer wavelength applications. | nih.gov |

| Fluorination | Alters electronic properties and increases stability | Enhanced photostability, improved fluorescence in acidic conditions. | nih.gov |

Q & A

Basic: What is the optimized synthetic route for 3,4-Dimethoxyacridin-9(10H)-one, and how is purity validated?

Methodological Answer:

The compound is synthesized via cyclization of N-(2-methoxyphenyl)-3-methoxybenzamide in concentrated sulfuric acid at 100°C for 1 hour. Post-reaction, the mixture is quenched in ice water, filtered, and recrystallized from glacial acetic acid to yield a 72% product . Purity is confirmed using:

- 1H/13C NMR : Key signals include δ 9.08 ppm (NH, br s), 4.09 ppm (OCH3, s), and 178.10 ppm (C=O) .

- Mass Spectrometry (MS) : m/z 255.1 [M+] aligns with the molecular formula C15H13NO3 .

- Melting Point : Consistency with literature values ensures absence of impurities.

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 as the solvent for solubility and signal resolution. Assign methoxy protons (δ 3.8–4.1 ppm) and aromatic protons (δ 6.8–8.0 ppm) to confirm substitution patterns .

- X-ray Crystallography : For derivatives (e.g., 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one), analyze bond angles (e.g., C7–C6–C5 = 119.78°) and packing interactions to verify molecular conformation .

- High-Resolution MS : Validate molecular ion peaks and rule out adducts or fragmentation artifacts.

Advanced: How can researchers address contradictions in NMR data between synthesized batches?

Methodological Answer:

Discrepancies may arise from:

- Solvent or Temperature Effects : Ensure consistent use of DMSO-d6 and 300 MHz instrumentation. Variable temperature NMR can resolve signal splitting due to dynamic processes.

- Tautomerism or Prototropy : Check for equilibrium between keto-enol forms (e.g., NH proton exchange in DMSO) using 2D NMR (e.g., COSY, HSQC) .

- Impurity Peaks : Compare with literature (e.g., δ 10.87 ppm for hydroxyl groups in demethylated derivatives) and employ HPLC-MS to detect side products .

Advanced: What methodological challenges arise during demethylation to synthesize hydroxylated derivatives?

Methodological Answer:

Demethylation using pyridinium chloride at 220°C risks:

- Overheating : Leads to decomposition (e.g., carbonization). Monitor reaction homogeneity and use inert atmosphere to prevent oxidation .

- Incomplete Reaction : Optimize reaction time (2–3 hours) and validate via TLC (Rf shift) or loss of methoxy NMR signals.

- Purification Difficulty : Hydroxylated derivatives (e.g., 4,5-dihydroxyacridin-9(10H)-one) are polar; use DMF/water mixtures for recrystallization .

Advanced: How can Schiff base formation be leveraged to modify this compound for enhanced bioactivity?

Methodological Answer:

- Reaction Design : React the acridinone’s amine or carbonyl group with aldehydes (e.g., benzaldehyde) in ethanol under reflux. Use catalytic acetic acid for imine formation .

- Characterization : Confirm Schiff base formation via IR (C=N stretch ~1600 cm⁻¹) and NMR (disappearance of aldehyde proton at δ 9–10 ppm).

- Application : Test derivatives for photophysical properties or binding interactions using fluorescence quenching assays.

Advanced: What strategies optimize crystallographic analysis of acridinone derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation from DMF/ethanol mixtures to obtain single crystals. Avoid rapid cooling to prevent amorphous solids .

- Data Collection : Employ synchrotron radiation for high-resolution data on low-symmetry crystals (e.g., monoclinic P21/c space group) .

- Refinement : Analyze thermal displacement parameters (e.g., C25–O7 bond = 1.23 Å) to resolve disorder or solvent occupancy .

Advanced: How should researchers design experiments to resolve conflicting bioactivity data in acridinone studies?

Methodological Answer:

- Control Variables : Standardize solvent (DMSO concentration ≤0.1% in assays), cell lines, and incubation times.

- Dose-Response Curves : Use triplicate measurements and nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- Mechanistic Studies : Combine SAR analysis with molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., methoxy vs. hydroxy) with target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.